molecular formula C19H22O3 B8475166 4-Formylestrone

4-Formylestrone

Cat. No.: B8475166
M. Wt: 298.4 g/mol
InChI Key: CPYYLBJUQDZTPP-ZLHSVIROSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Formylestrone is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylestrone typically involves multi-step organic reactions. The starting materials and intermediates are carefully chosen to ensure the desired stereochemistry and functional groups are introduced at each step. Common synthetic routes may include:

    Aldol Condensation: This reaction is used to form the carbon-carbon bonds between the aldehyde and ketone groups.

    Hydroxylation: Introduction of the hydroxyl group at the 7th position is achieved through selective hydroxylation reactions.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core structure through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: For efficient and scalable production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Formylestrone: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

4-Formylestrone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formylestrone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

4-Formylestrone: can be compared with other cyclopenta[a]phenanthrene derivatives:

    Similar Compounds: Include other hydroxylated or methylated derivatives of cyclopenta[a]phenanthrene.

    Uniqueness: Its unique combination of functional groups and stereochemistry distinguishes it from other similar compounds, contributing to its specific properties and applications.

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-4-carbaldehyde

InChI

InChI=1S/C19H22O3/c1-19-9-8-13-11-4-6-17(21)15(10-20)12(11)2-3-14(13)16(19)5-7-18(19)22/h4,6,10,13-14,16,21H,2-3,5,7-9H2,1H3/t13-,14-,16+,19+/m1/s1

InChI Key

CPYYLBJUQDZTPP-ZLHSVIROSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4C=O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.